Antitumor Activity in K562 Leukemia Cells: Class-Level Inference from a 4-Fluorophenylthio Acetamide Congener
A structurally related compound, 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (4c), which shares the identical 4-fluorophenylthio acetamide core, displayed 56.87% inhibition of K562 chronic myelogenous leukemia cell proliferation at a 10 µM concentration in an MTT assay [1]. While data for the target compound in the same assay are not yet reported, the core scaffold is implicated in antitumor activity, and the 5-methylthiophen-2-yl substitution is expected to modulate potency through altered electronic and steric effects.
| Evidence Dimension | In vitro antitumor activity (% inhibition) |
|---|---|
| Target Compound Data | Not directly reported; class-level inference suggests potential antitumor activity |
| Comparator Or Baseline | Analog 4c (2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide): 56.87% inhibition of K562 cells at 10 µM |
| Quantified Difference | Data for target compound unavailable; differentiation expected from altered substituent |
| Conditions | K562 cell line, MTT assay, 10 µM compound concentration |
Why This Matters
For researchers screening antileukemic agents, the target compound offers a distinct thiophene-containing vector for SAR exploration compared to the methylsulfonylphenyl analog, potentially yielding different selectivity and potency profiles.
- [1] Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Ingenta Connect, 2024. Compound 4c data. View Source
